molecular formula C24H20N4O2S B4541863 N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide

N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide

Cat. No. B4541863
M. Wt: 428.5 g/mol
InChI Key: FKXHLBDAQPKEIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[3-(Aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide involves multi-step chemical reactions, starting from basic heterocyclic compounds. For instance, substituted indeno[1,2-b]quinoline-6-carboxamides and [1]benzothieno[3,2-b]quinoline-4-carboxamides have been prepared from methyl 2-amino-3-formylbenzoate by a Friedlander synthesis, which is indicative of the complex synthetic routes required for such molecules (Chen et al., 2000).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of nitrogen and sulfur heteroatoms, which are integral to their complex ring systems. The structural analysis often involves X-ray diffraction to determine the precise arrangement of atoms and the conformation of the molecule. For example, the crystalline and molecular structure of related heterocycles has been elucidated to understand their conformation and reactivity (Mashevskaya et al., 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles, depending on the functional groups present. Cyclization reactions are particularly common, leading to the formation of complex polycyclic structures. The chemical behavior of these molecules can be significantly influenced by substitutions on the rings, as demonstrated in the synthesis of benzothieno and quinoline derivatives through processes like the Buchwald–Hartwig amination (Bonacorso et al., 2018).

properties

IUPAC Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S/c25-22(29)21-16-6-2-4-8-20(16)31-24(21)28-23(30)17-13-19(14-9-11-26-12-10-14)27-18-7-3-1-5-15(17)18/h1,3,5,7,9-13H,2,4,6,8H2,(H2,25,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXHLBDAQPKEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 3
N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 4
N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 5
N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide
Reactant of Route 6
N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide

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